molecular formula C11H9Cl2N3OS B2539439 2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 391863-69-7

2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B2539439
CAS No.: 391863-69-7
M. Wt: 302.17
InChI Key: RAYRWFPLEJYYDP-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms and a thiadiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form this compound. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The presence of the thiadiazole ring and chlorine atoms enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-chlorophenyl)propanamide
  • 2-chloro-N-(2-chlorophenyl)acetamide
  • 2-chloro-N-(2-chlorophenyl)benzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide exhibits enhanced biological activity due to the presence of the thiadiazole ring. This structural feature imparts unique electronic and steric properties, making it more effective in certain applications, particularly in antimicrobial research.

Biological Activity

2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, antifungal, and anticancer effects, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a thiadiazole ring, which contributes to its biological activity. The presence of chlorine substituents enhances its reactivity and interaction with biological targets.

Chemical Formula: C10_{10}H8_{8}Cl2_{2}N4_{4}S
Molecular Weight: 273.17 g/mol
IUPAC Name: this compound

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study assessing various substituted thiadiazoles found that compounds similar to this compound demonstrated effective inhibition against a range of bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8.33 - 23.15 µM
Escherichia coli11.29 - 77.38 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These results suggest that the compound could serve as a lead for developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains. The MIC values for common fungi are presented below:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

These findings indicate the potential use of this compound in treating fungal infections .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been explored in various studies. For instance, compounds structurally related to this compound have shown cytotoxic effects against cancer cell lines such as HeLa and SH-SY5Y cells.

A notable study reported that certain derivatives exhibited concentration-dependent activity against these cancer cell lines, indicating their potential as anticancer agents .

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of thiadiazole derivatives revealed that modifications to the thiadiazole ring could enhance efficacy against resistant bacterial strains.
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of thiadiazole compounds on human cancer cell lines demonstrated significant apoptosis induction in treated cells compared to controls.

Properties

IUPAC Name

2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3OS/c1-6(12)9(17)14-11-16-15-10(18-11)7-4-2-3-5-8(7)13/h2-6H,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYRWFPLEJYYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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